molecular formula C13H14N2O B3154565 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 779309-80-7

2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No. B3154565
M. Wt: 214.26 g/mol
InChI Key: UCSYXQRNSALHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one” is a complex organic compound with a spirocyclic structure. It is characterized by the presence of two nitrogen atoms in a spirocyclic structure. The compound has a molecular formula of C13H14N2O and a molecular weight of 214.26306 .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one” is characterized by a spirocyclic core with two nitrogen atoms incorporated into the ring system. Understanding the molecular structure is crucial for the design of new compounds with desired properties.

Scientific Research Applications

Antifilarial Agents

  • Research Context : Certain derivatives of 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one have been tested for their micro- and macrofilaricidal activity against filarial nematodes in rodents, showing marked filaricidal activity at various dosages (Naim et al., 1994).

Pharmacological Application in Hypertension and Diabetic Nephropathy

  • Research Context : The compound Irbesartan, a derivative of 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one, is used in treating hypertension and diabetic nephropathy. It works primarily via selective blockade of AT1 receptors, reducing the pressor effect of angiotensin II (Darwish et al., 2021).

Anticonvulsant Agents

  • Research Context : New derivatives of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been synthesized and studied for potential anticonvulsant properties. The study includes experimental and theoretical insights into their structure-property relationships, suggesting their effectiveness as anticonvulsant agents (Lazić et al., 2017).

Chemical Structure and Properties

  • Research Context : The molecular structure of various derivatives of 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one has been a subject of research, focusing on their crystal structure, spectroscopic properties, and tautomerism. These studies provide insights into their chemical behavior and potential applications in various fields (Silaichev et al., 2012).

Antimycobacterial Activity

  • Research Context : Specific enantiomerically pure spiroisoxazolidines, synthesized from 1,3-diazaspiro[4.4]non-1-en-4-one derivatives, have been evaluated for their in vitro activity against Mycobacterium tuberculosis, showing promising antimycobacterial properties (Kumar et al., 2010).

properties

IUPAC Name

2-phenyl-1,3-diazaspiro[4.4]non-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-12-13(8-4-5-9-13)15-11(14-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSYXQRNSALHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 2
2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 3
2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 4
2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 5
2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 6
2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one

Citations

For This Compound
2
Citations
I Panov, P Drabina, Z Padělková… - Journal of …, 2010 - Wiley Online Library
The reaction of aldehydes (pentanal, benzaldehyde, 4‐methoxybenzaldehyde, 4‐nitrobenzaldehyde, salicylaldehyde, pyridin‐2‐carbaldehyde) with 1‐aminocyclopentancarboxamide …
Number of citations: 13 onlinelibrary.wiley.com
KL Keel - 2021 - search.proquest.com
Herein, imidazol-4-ones are applied to the areas of methodology development, total synthesis, and small molecule design for proteasome activation. The first total synthesis of …
Number of citations: 0 search.proquest.com

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